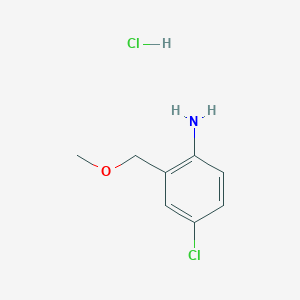![molecular formula C7H13ClN2O B1435899 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2097951-61-4](/img/structure/B1435899.png)
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
概要
説明
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
作用機序
Target of Action
The primary target of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is the sigma-1 receptor (σ1R) . The σ1R is a unique ligand-regulated integral membrane protein that is involved in various biological functions. It is considered a promising drug target for pain management .
Mode of Action
This compound acts as a potent antagonist at the σ1R . By binding to this receptor, it inhibits the receptor’s activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The compound’s interaction with the σ1R influences the opioidergic pathway , which plays a crucial role in pain perception . By antagonizing the σ1R, the compound enhances the analgesic effect of MOR agonists, thereby modulating the pain pathway .
Result of Action
The antagonistic action of this compound on the σ1R results in enhanced antinociceptive effects of MOR agonists . This means that the compound can increase the pain-relieving effects of these agonists. Moreover, it has been reported to rescue morphine-induced analgesic tolerance , suggesting its potential in improving the efficacy of opioid analgesics.
生化学分析
Biochemical Properties
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as a potent sigma-1 receptor antagonist, which enhances the antinociceptive effect of morphine and rescues morphine tolerance . The compound’s interaction with the sigma-1 receptor is crucial for its biochemical activity, as it modulates the receptor’s function and influences downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to enhance the antinociceptive effect of morphine, indicating its potential impact on pain signaling pathways . Additionally, the compound may influence gene expression and cellular metabolism by modulating the activity of the sigma-1 receptor and other associated proteins. These effects can lead to changes in cell function, including alterations in cell signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the sigma-1 receptor. By acting as an antagonist, the compound inhibits the receptor’s activity, leading to enhanced analgesic effects of morphine and prevention of morphine tolerance . This interaction is likely mediated through specific binding sites on the receptor, which allows the compound to modulate the receptor’s function and influence downstream signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares the same spirocyclic structure but lacks the methyl group at the 6-position.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with different substituents and a larger ring system.
Uniqueness
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is unique due to its specific substitution pattern and its potent activity as a sigma-1 receptor antagonist. This makes it particularly valuable in research focused on pain management and the development of new analgesics .
特性
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENNFLBJMIXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC1=O)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole](/img/structure/B1435816.png)





![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1435826.png)


![[9-[3-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B1435831.png)

![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)


